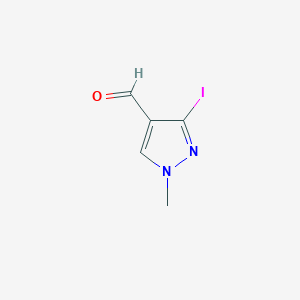
3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde (IMPC) is an organic compound with a wide range of applications in the field of synthetic chemistry. It is a versatile building block for the synthesis of various heterocyclic compounds, such as pyrazoles, quinolines, and isoquinolines. The molecular formula of IMPC is C5H5IN2O and its molecular weight is 236.01 .
Molecular Structure Analysis
The InChI code for IMPC is 1S/C5H5IN2O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3 . This indicates that the molecule contains an iodine atom, a methyl group, a pyrazole ring, and a carbaldehyde group .Scientific Research Applications
Medicinal Chemistry
3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde: is a valuable compound in medicinal chemistry due to its pyrazole scaffold, which is a core structure in many pharmacologically active molecules. It has been utilized in the synthesis of compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Drug Discovery
In drug discovery, this compound serves as a versatile building block for creating various heterocyclic compounds. Its reactivity allows for the synthesis of drug intermediates and active pharmaceutical ingredients (APIs), contributing to the development of new therapeutic agents .
Agrochemistry
The compound’s applications extend to agrochemistry, where it can be used to synthesize intermediates for agrochemicals. Its derivatives may play a role in developing novel pesticides or herbicides, aiding in crop protection and yield improvement.
Coordination Chemistry
In coordination chemistry, 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde can act as a ligand due to its ability to coordinate with metal ions. This property is essential for creating metal complexes that can be used in catalysis or as materials with unique magnetic and electronic properties .
Organometallic Chemistry
This compound is also significant in organometallic chemistry, where it can be used to introduce pyrazole-based ligands into metal-organic frameworks (MOFs) or as precursors for organometallic synthesis. These applications are crucial for creating materials with specific functionalities for catalysis or electronic devices .
Material Science
Lastly, in material science, 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde contributes to the development of new materials. Its incorporation into polymers or coatings can enhance material properties such as thermal stability, conductivity, or photoreactivity, which are valuable in various industrial applications.
Mechanism of Action
Target of Action
Mode of Action
The carbaldehyde group allows for various reactions, including aldol condensation, reductive amination, and nucleophilic addition reactions with grignard reagents or amines. The presence of the iodine atom might influence the reactivity of the carbaldehyde, requiring further investigation.
Biochemical Pathways
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
It is known that the compound is stable under normal temperatures and pressures.
Safety and Hazards
IMPC is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-iodo-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGWNCKMTRCVLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
1946818-23-0 | |
| Record name | 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1383573.png)


![Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate](/img/structure/B1383576.png)

![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1383579.png)
![2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383582.png)
![(R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B1383584.png)



